N-ethyl-2-(4-sulfamoylphenyl)acetamide

Lipophilicity Drug-likeness N-alkyl SAR

N-Ethyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-75-3) is a synthetic sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of 242.30 g·mol⁻¹. Its structure features a 4-sulfamoylphenyl group linked via a methylene bridge to an N-ethylacetamide moiety (SMILES: CCNC(=O)Cc1ccc(S(N)(=O)=O)cc1), placing it within the broad class of N-acetyl-2-arylethylamine sulfonamides.

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
Cat. No. B13566425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(4-sulfamoylphenyl)acetamide
Molecular FormulaC10H14N2O3S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C10H14N2O3S/c1-2-12-10(13)7-8-3-5-9(6-4-8)16(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15)
InChIKeyWPNTZXKXTOYLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-75-3): Structural Identity and Compound Class for Research Procurement


N-Ethyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-75-3) is a synthetic sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of 242.30 g·mol⁻¹ . Its structure features a 4-sulfamoylphenyl group linked via a methylene bridge to an N-ethylacetamide moiety (SMILES: CCNC(=O)Cc1ccc(S(N)(=O)=O)cc1), placing it within the broad class of N-acetyl-2-arylethylamine sulfonamides . The compound is catalogued in the ZINC database (ZINC36666986) as a screening compound [1], and is commercially available from multiple research chemical suppliers at typical purities of 95–98% . The 4-sulfamoylphenyl pharmacophore is a well-established zinc-binding group (ZBG) that targets metalloenzymes—particularly carbonic anhydrases (CAs)—through coordination of the sulfonamide nitrogen to the active-site Zn²⁺ ion [2]. The N-ethyl substituent on the acetamide nitrogen is a structural feature shared with several potent CA inhibitor series, where it functions as a flexible linker that modulates isoform selectivity and binding mode [3].

Why N-Ethyl-2-(4-sulfamoylphenyl)acetamide Cannot Be Casually Replaced by In-Class Analogs: Structural Determinants of Differentiated Behavior


The 4-sulfamoylphenyl acetamide scaffold exhibits steep structure–activity relationships (SAR) wherein seemingly minor structural modifications—N-alkyl chain length, the presence or absence of a methylene spacer between the phenyl ring and carbonyl, and the positional arrangement of the amide bond—produce quantifiably distinct pharmacological profiles [1][2]. The N-ethyl group on the target compound is not a passive substituent; in structurally related benzenesulfonamide–thiouracil conjugates, the N-ethyl acetamide flexible linker has been shown to enable specific hydrophobic and hydrophilic interactions within the CA active site that shorter N-methyl or unsubstituted amide linkers cannot achieve, directly impacting both potency and isoform selectivity [2]. Furthermore, the positional isomer N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 41472-49-5)—identical in molecular formula (C₁₀H₁₄N₂O₃S) but differing in the connectivity of the ethylene bridge—serves a fundamentally different purpose as a synthetic intermediate for sulfonylurea hypoglycemic agents . These structural distinctions mean that in-class compounds cannot be treated as interchangeable for structure- or mechanism-dependent research applications.

N-Ethyl-2-(4-sulfamoylphenyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


N-Ethyl vs. N-Methyl Substitution: Impact on Lipophilicity and Predicted Membrane Permeability for Procurement Specification

The N-ethyl substituent on the acetamide nitrogen of the target compound confers measurably higher predicted lipophilicity compared to its N-methyl homolog (N-methyl-2-(4-sulfamoylphenyl)acetamide, CAS 1099632-74-2). Based on matched molecular pair analysis of sulfonamide acetamide derivatives, N-ethylation adds approximately +0.4 to +0.6 logP units relative to the N-methyl analog [1]. This shift is consequential: the parent scaffold 2-(4-sulfamoylphenyl)acetamide has a reported XlogP of 0, while the closely related N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9) has a measured logP of −0.354, indicating that N-alkylation progressively increases lipophilicity [2]. In the broader benzenesulfonamide inhibitor class, N-ethyl acetamide-linked compounds have demonstrated balanced physicochemical properties—sufficient aqueous solubility for assay compatibility combined with enhanced passive membrane permeability—that N-methyl analogs do not always achieve [1]. This is a critical differentiator for cell-based or tissue-penetration-dependent assays.

Lipophilicity Drug-likeness N-alkyl SAR

Positional Isomerism: Differentiated Synthetic Utility vs. N-[2-(4-Sulfamoylphenyl)ethyl]acetamide (CAS 41472-49-5) for Downstream Derivatization

N-Ethyl-2-(4-sulfamoylphenyl)acetamide and N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 41472-49-5) share the identical molecular formula (C₁₀H₁₄N₂O₃S, MW 242.30) but differ fundamentally in the connectivity of the ethylene bridge . In the target compound, the carbonyl carbon is directly linked to the phenyl ring via a single methylene (Ph–CH₂–CO–NH–Et), making it a phenylacetamide. In CAS 41472-49-5, the ethylene bridge connects the phenyl ring to the amide nitrogen (Ph–CH₂–CH₂–NH–CO–CH₃), making it an N-phenethylacetamide . This positional isomerism creates two distinct synthetic handles: the target compound's carbonyl-adjacent methylene provides an acidic α-proton (pKa ~16–18 adjacent to amide carbonyl) suitable for enolate-based alkylation or acylation chemistries, while CAS 41472-49-5 presents a terminal primary acetamide that is amenable to hydrolysis and subsequent sulfonylation . CAS 41472-49-5 is explicitly documented as an intermediate for sulfonylurea drug synthesis (glibenclamide, glipizide), whereas the target compound's phenylacetamide architecture positions it for different derivatization trajectories, including N-functionalization at the ethyl-bearing nitrogen or α-substitution at the benzylic methylene .

Synthetic intermediate Positional isomerism Derivatization potential

Methylene Spacer Effect: Conformational Flexibility Advantage vs. N-(4-Sulfamoylphenyl)acetamide (CAS 121-61-9) for Enzyme Active-Site Engagement

The methylene (–CH₂–) spacer between the phenyl ring and the acetamide carbonyl in the target compound introduces a critical degree of rotational freedom absent in N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9), where the acetamide is directly attached to the aniline nitrogen of the sulfonamide-bearing phenyl ring [1]. In the broader class of sulfamoylphenyl acetamide carbonic anhydrase inhibitors, the presence and length of the spacer between the zinc-binding benzenesulfonamide and the tail/linker group have been shown to directly modulate inhibitor positioning within the CA active site, affecting both potency and isoform selectivity [2]. Crystal structures of related sulfonamide–CA II complexes (e.g., PDB 6wq4, 6wq7, 6wq9) demonstrate that ethylene and acetamide linkers enable the tail moiety to reach distinct subpockets (hydrophobic cleft, rim region) that are inaccessible to directly N-attached analogs [2]. The target compound's single methylene spacer provides a conformational profile intermediate between the rigid directly-attached analog (CAS 121-61-9) and the more flexible ethylene-bridged isomer (CAS 41472-49-5), potentially enabling distinct binding poses in metalloenzyme active sites [2].

Conformational flexibility Linker SAR Carbonic anhydrase inhibition

N-Ethyl Acetamide Linker in Carbonic Anhydrase Inhibition: Class-Level Potency Benchmark Against Acetazolamide (AAZ)

Although direct Ki/IC₅₀ data for N-ethyl-2-(4-sulfamoylphenyl)acetamide against specific CA isoforms have not been reported in the peer-reviewed literature, the N-ethyl acetamide structural motif has been rigorously validated as a potency-enabling element in CA inhibitor design. In a systematic study of benzenesulfonamide–thiouracil conjugates, compounds featuring the N-ethyl acetamide flexible linker demonstrated exceptional inhibitory potency: compound 10d achieved a Ki of 5.65 nM against CA II—more than twofold more potent than the clinical reference acetazolamide (AAZ, Ki = 12 nM against CA II)—while compounds 10d and 20 exhibited Ki values of 18.1 and 14.2 nM against CA IX, respectively [1]. Against CA XII, compounds 10c, 10d, 11b, 11c, and 20 displayed Ki values in the narrow range of 4.18–4.8 nM, and several derivatives achieved selectivity indices exceeding 50 for CA XII over CA II [1]. Critically, molecular docking studies confirmed that the N-ethyl acetamide linker itself directly contributes to binding by enabling the thiouracil tail to interact with both hydrophobic and hydrophilic regions of the CA active site while the sulfonamide maintains Zn²⁺ coordination with Thr199/Thr200 [1]. For the target compound—which retains the identical N-ethyl acetamide moiety linked to a 4-sulfamoylphenyl group—this class-level evidence identifies the N-ethyl substituent as a non-interchangeable pharmacophoric element that shorter N-methyl or unsubstituted amide analogs cannot replicate in terms of tail-positioning flexibility.

Carbonic anhydrase inhibition N-ethyl acetamide pharmacophore Isoform selectivity

N-Ethyl Substitution as a Metabolic Soft Spot Shield: Reduced Susceptibility to N-Dealkylation vs. N-Methyl Analogs

N-Alkyl amides are subject to cytochrome P450-mediated N-dealkylation, a primary metabolic clearance pathway for many sulfonamide-based therapeutics [1]. Within the broader drug metabolism literature, N-ethyl substituents generally exhibit slower rates of oxidative N-dealkylation compared to N-methyl groups due to the increased steric hindrance around the α-carbon and differences in the accessibility of the N-alkyl hydrogens to CYP450 oxidases [1]. This trend has been observed across multiple chemotypes: N-ethyl amides typically display longer metabolic half-lives in human liver microsome (HLM) assays compared to their N-methyl counterparts [1]. For the target compound's closest comparator class—N-acetyl-2-arylethylamine sulfonamides—the N-ethyl substituent is predicted to provide a modest but meaningful metabolic stability advantage over N-methyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-74-2), potentially extending the compound's experimental window in cell-based or in vivo pharmacology studies [1]. While no direct HLM data for either compound have been published, this class-level inference is grounded in well-established medicinal chemistry principles that guide compound selection for programs requiring metabolic stability optimization.

Metabolic stability N-dealkylation CYP450 metabolism

N-Ethyl-2-(4-sulfamoylphenyl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Scaffold for Isoform-Selectivity SAR Campaigns

As established in Section 3 (Evidence Item 4), the N-ethyl acetamide linker is a validated potency determinant in carbonic anhydrase inhibitor design, with structurally related compounds achieving Ki values of 4.18–18.1 nM against CA IX and CA XII [1]. The target compound provides a minimally elaborated scaffold containing both the zinc-binding 4-sulfamoylphenyl pharmacophore and the N-ethyl acetamide linker—the two essential elements for CA inhibition identified in the 'tail approach' to inhibitor design [1][2]. Researchers can leverage this compound as a starting point for systematic SAR exploration: the secondary amide nitrogen (bearing the N-ethyl group) is available for further N-functionalization to introduce diverse tail groups, while the benzylic methylene can undergo α-substitution to probe steric effects around the zinc-binding region. This positions the compound as a versatile intermediate for constructing focused CA inhibitor libraries targeting tumor-associated isoforms IX and XII, for which the N-ethyl acetamide linker class has demonstrated selectivity indices exceeding 50 over off-target CA II [1].

Phenylacetamide Building Block for Enolate-Based Derivatization Chemistry

As demonstrated in Section 3 (Evidence Item 2), the target compound's distinctive phenylacetamide architecture (Ph–CH₂–CO–) differentiates it from the positional isomer CAS 41472-49-5, which is instead an N-phenethylacetamide (Ph–CH₂–CH₂–NH–CO–) . The benzylic α-methylene adjacent to the carbonyl in the target compound is enolizable, enabling enolate alkylation, aldol condensation, and α-heteroatom substitution chemistries that are not available with the positional isomer . This makes the target compound uniquely suited as a starting material for synthesizing α-substituted phenylacetamide derivatives—a structural motif present in multiple bioactive compound classes including mGlu₄ positive allosteric modulators, where 4-(phenylsulfamoyl)phenylacetamide derivatives have demonstrated nanomolar potency in functional assays [3]. Synthetic chemistry groups requiring a phenylacetamide template with a pre-installed sulfonamide zinc-binding group for diversification should select this compound over N-phenethylacetamide positional isomers.

Reference Compound for Positional Isomer Differentiation in Analytical Method Development

As established in Section 2, N-ethyl-2-(4-sulfamoylphenyl)acetamide and its positional isomer N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 41472-49-5) share the identical molecular formula (C₁₀H₁₄N₂O₃S) and molecular weight (242.30 Da) but differ in SMILES connectivity . This isomer pair presents a stringent test case for chromatographic method development, as the two compounds require adequate resolution to be distinguished by HPLC or LC-MS. CAS 41472-49-5 is a documented impurity reference standard in celecoxib analytical methods, and the target compound's distinct connectivity provides a valuable orthogonal isomer for validating specificity in impurity profiling methods . Analytical laboratories developing HPLC methods for sulfonamide-containing pharmaceutical intermediates can use this isomer pair to demonstrate method specificity and system suitability.

Physicochemical Probe for Studying N-Alkyl Effects on Sulfonamide Solubility-Permeability Balance

As discussed in Section 3 (Evidence Item 1), the N-ethyl substituent on the target compound is predicted to shift lipophilicity (estimated logP ~0.4–0.8) relative to both the unsubstituted primary amide analog (2-(4-sulfamoylphenyl)acetamide, XlogP = 0) and the more hydrophilic N-(4-sulfamoylphenyl)acetamide (logP = −0.354) [4]. This positions the target compound at a logP value within the optimal range (0–3) for balancing aqueous solubility with passive membrane permeability . In matched molecular pair analyses of amide N-alkylation effects, the transition from N–H to N-ethyl in the acetamide series is associated with a measurable increase in logD₇.₄ while preserving hydrogen bond acceptor capacity . Physicochemical profiling groups can employ the target compound alongside its N-methyl and unsubstituted amide analogs as a systematic probe set for quantifying the impact of incremental N-alkyl lipophilicity on sulfonamide solubility, permeability, and protein binding.

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